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Compound of Interest

Compound Name: (2S,3R)-2-methylazetidin-3-ol

CAS No.: 1354481-44-9

Cat. No.: B2976132

Get Quote

To understand the utility of azetidines, one must first quantify their physical properties relative

to their neighbors.[1] The azetidine ring is not merely a "smaller pyrrolidine"; it is a rigidified,

electron-deficient module.[1][2]

Table 1: Comparative Physicochemical Properties of N-Heterocycles
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Property
Aziridine (3-
mem)

Azetidine (4-
mem)

Pyrrolidine (5-
mem)

Piperidine (6-
mem)

Ring Strain

(kcal/mol)
~27.7 ~25.4 ~6.2 ~0.0

pKa (Conj.[1][2]

[3] Acid)
7.9 11.3 11.3 11.2

C-N-C Bond

Angle
60° ~90° (Puckered) 109° 111°

LogP

(Lipophilicity)
Low Lower Moderate High

Metabolic

Liability
High (Alkylating) Low (Stable) Moderate Moderate

Key Insight: The high pKa of azetidine (11.[1]3) is counter-intuitive given the s-character of the

nitrogen lone pair, but it is often modulated significantly by substitution.[1][2] Crucially, replacing

a gem-dimethyl group or a cyclobutane with an azetidine often lowers the LogP of a drug

candidate (making it more water-soluble) while retaining the steric bulk and blocking metabolic

"soft spots."[1][2]

Part 2: Historical Evolution (1888–Present)[3]
The history of azetidine is defined by three distinct eras: Discovery, Natural Validation, and The

Strain-Release Revolution.[1]

Era 1: The Gabriel Synthesis (1888)
The first synthesis was reported by Siegmund Gabriel and J. Weiner in 1888.[1] They

employed a classical intramolecular nucleophilic substitution.[1]

Precursor:

-bromopropylamine.[1][2][3]

Mechanism: Thermal cyclization under basic conditions.[1]
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Limitation: Low yields due to competing intermolecular polymerization (forming linear

polymers) and elimination reactions.[1][2]

Era 2: Natural Product Validation (1955)
For decades, azetidines were seen as abiotic curiosities.[1][2] This changed in 1955 with the

isolation of L-azetidine-2-carboxylic acid from the rhizomes of Convallaria majalis (Lily of the

Valley).[1][2][3] This proved that the four-membered ring was biologically accessible and stable

enough to exist in nature, spurring interest in its pharmacological potential.[1][2]

Era 3: The Strain-Release Revolution (2010s–Present)
Modern synthesis has moved away from "forcing" ring closure against strain.[1][2][3] Instead,

chemists now utilize "spring-loaded" precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[1][2][3]

Groups like Baran and Aggarwal have demonstrated that attacking these highly strained

bicyclic systems with nucleophiles releases strain energy to drive the formation of

functionalized azetidines, rather than fighting to close the ring.[1]

Part 3: Visualization of Synthetic Logic
The following diagram contrasts the classical "uphill" cyclization with the modern "downhill"

strain-release approach.

Classical: Gabriel Synthesis (1888)

Modern: Strain-Release (2010s)

Linear 
Gamma-Haloamine

Azetidine 
(Low Yield)

High Temp 
Intramolecular

Polymerization 
(Side Product)Intermolecular
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Strain Relief 
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Click to download full resolution via product page

Caption: Comparison of the entropy-fighting Gabriel synthesis (top) vs. the enthalpy-driven

strain-release functionalization of ABBs (bottom).

Part 4: Modern Synthetic Protocol
Protocol: Synthesis of 3-Substituted Azetidines via Strain-Release of 1-Azabicyclo[1.1.0]butane

(ABB)

Based on methodologies developed by Baran, Aggarwal, and others.[1]

Principle: The reaction utilizes the high strain energy of the ABB core.[1][4] A nucleophile

attacks the bridgehead carbon, breaking the central bond and relieving strain to generate the

azetidine ring.[1]

Materials:

1-Azabicyclo[1.1.0]butane (ABB) sulfonate salt (commercially available or prepared from

tribromide).[2][3]

Nucleophile: Organometallic (e.g., Aryl Grignard) or Heteroatom (e.g., Morpholine).[1][2]

Solvent: Anhydrous THF or DCM.[1]

Catalyst (Optional): Cu(I) salts for specific couplings.[1][2][3]

Step-by-Step Workflow:

Precursor Activation: Dissolve the ABB precursor (1.0 equiv) in anhydrous THF (0.2 M) under

an inert atmosphere (Ar or N2).

Nucleophilic Attack:

For Grignard Reagents: Cool solution to -78°C. Add R-MgBr (1.2 equiv) dropwise.[1][2][3]

The reaction is driven by the release of ring strain.[1][4][5]
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For Amines: Add the amine (1.5 equiv) and stir at room temperature. (Note: Some amines

may require Lewis acid activation or Pd-catalysis depending on steric bulk).[1][2][3]

Quenching & Trapping: Upon completion (monitored by TLC/LCMS), the resulting N-

metalated or N-protonated azetidine intermediate is often unstable.[1][2][3] It is standard

practice to "trap" the nitrogen immediately with an electrophile (e.g., Boc-anhydride, Tosyl

chloride) to generate a stable N-protected azetidine.[1][2][3]

Add: Boc2O (1.5 equiv) and TEA (2.0 equiv).[1][2]

Warm: Allow to warm to room temperature and stir for 2 hours.

Workup: Dilute with EtOAc, wash with saturated NH4Cl and brine. Dry over Na2SO4 and

concentrate.

Purification: Flash column chromatography (Hexane/EtOAc) yields the 1,3-disubstituted

azetidine.[1][2][3]

Validation Check:

NMR: Look for the characteristic "butterfly" splitting pattern of the azetidine protons in 1H

NMR (typically

3.5–4.5 ppm).

Safety: ABBs are high-energy intermediates.[1][2][3] Avoid heating neat material.[1]

Part 5: Medicinal Chemistry Case Studies
The azetidine ring is no longer just a linker; it is a pharmacophore.[1]

Cobimetinib (Cotellic)[2][3]
Indication: Melanoma (MEK Inhibitor).[1][2]

Role of Azetidine: The azetidine ring serves as a rigid spacer that positions the piperidine

and the aryl iodide in a specific conformation to bind to the MEK allosteric pocket.[1] The 3-

hydroxy substitution on the azetidine improves solubility without compromising the lipophilic

binding interactions.[1][2]
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Baricitinib (Olumiant)[2][3][6][7][8][9]
Indication: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor).[1][2][3][6][7]

Role of Azetidine: Baricitinib features an azetidine ring substituted with an ethylsulfonyl group

and a cyanomethyl group.[1]

Structural Logic: The azetidine replaces a more flexible chain, locking the cyanomethyl

group (which interacts with the JAK active site) into a precise vector.[1]

Metabolic Stability: The four-membered ring is resistant to oxidative metabolism compared

to a pyrrolidine, which is prone to alpha-hydroxylation.[1][2][3]

Delafloxacin (Baxdela)[2][3]
Indication: Bacterial Skin Infections (Fluoroquinolone).[1][2]

Role of Azetidine: Unlike older quinolones that use piperazine or pyrrolidine, Delafloxacin

uses a 3-aminoazetidine.[1][2] This substitution alters the pKa and polarity, enhancing

activity in acidic environments (like abscesses) where other fluoroquinolones lose potency.[1]

Cobimetinib
(MEK Inhibitor)

Rigid Spacer
(Positions Pharmacophores)

Baricitinib
(JAK Inhibitor)

Metabolic Shield
(Blocks Alpha-Oxidation)

Delafloxacin
(Antibiotic)

pKa Modulation
(Acidic Environment Activity)

Click to download full resolution via product page

Caption: Functional roles of the azetidine scaffold in FDA-approved therapeutics.[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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